BenchChemオンラインストアへようこそ!

N-(2-Aminophenyl)-4-[(3-ethyl-1H-indazol-1-yl)methyl]benzamide

Physicochemical profiling Lipophilicity Medicinal chemistry

N-(2-Aminophenyl)-4-[(3-ethyl-1H-indazol-1-yl)methyl]benzamide (CAS 920315-33-9) is a synthetic small molecule belonging to the N-indazolylbenzamide class. Its structure features an indazole core with a 3-ethyl substituent, connected via a methylene linker to a benzamide moiety bearing an ortho-aminoanilide group.

Molecular Formula C23H22N4O
Molecular Weight 370.4 g/mol
CAS No. 920315-33-9
Cat. No. B14200855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Aminophenyl)-4-[(3-ethyl-1H-indazol-1-yl)methyl]benzamide
CAS920315-33-9
Molecular FormulaC23H22N4O
Molecular Weight370.4 g/mol
Structural Identifiers
SMILESCCC1=NN(C2=CC=CC=C21)CC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4N
InChIInChI=1S/C23H22N4O/c1-2-20-18-7-3-6-10-22(18)27(26-20)15-16-11-13-17(14-12-16)23(28)25-21-9-5-4-8-19(21)24/h3-14H,2,15,24H2,1H3,(H,25,28)
InChIKeyBOOPPGCBDXALMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: N-(2-Aminophenyl)-4-[(3-ethyl-1H-indazol-1-yl)methyl]benzamide (CAS 920315-33-9) – Class Identity and Sourcing Baseline


N-(2-Aminophenyl)-4-[(3-ethyl-1H-indazol-1-yl)methyl]benzamide (CAS 920315-33-9) is a synthetic small molecule belonging to the N-indazolylbenzamide class. Its structure features an indazole core with a 3-ethyl substituent, connected via a methylene linker to a benzamide moiety bearing an ortho-aminoanilide group . The molecular formula is C23H22N4O (molecular weight 370.45 g/mol), and its computed physicochemical properties include a topological polar surface area of 72.94 Ų and a consensus LogP of 5.14 . This compound is primarily offered as a research chemical for drug discovery applications, with commercial vendors listing purities of 97–98% . However, the publicly available evidence base for this specific compound is extremely limited: no peer-reviewed primary pharmacology studies, no patent exemplification with biological data, and no entries in authoritative bioactivity databases (ChEMBL, BindingDB, PubChem BioAssay) were identifiable at the time of analysis.

Why Generic Substitution of N-(2-Aminophenyl)-4-[(3-ethyl-1H-indazol-1-yl)methyl]benzamide (CAS 920315-33-9) Is Not Supported Without Comparative Data


The N-indazolylbenzamide scaffold tolerates a variety of substitutions at the indazole 3-position that can profoundly alter biological activity, as demonstrated by structurally characterized analogs with 3-methyl (CAS 920314-77-8), 3-phenyl (CAS 920315-37-3), and 3-amino (CAS 920315-57-7) groups . In related chemotypes, minor alkyl chain changes (e.g., methyl to ethyl) have been shown to modulate kinase selectivity, cellular permeability, and metabolic stability [1]. However, for this specific compound, no head-to-head pharmacological comparison against its closest analogs has been published in the peer-reviewed literature or disclosed in patents. Consequently, claims that the 3-ethyl substituent confers any differential potency, selectivity, or pharmacokinetic advantage over the 3-methyl, 3-phenyl, or other analogs cannot be substantiated with quantitative evidence. Procurement decisions based on assumed differentiation would therefore be speculative.

Quantitative Differentiation Evidence for N-(2-Aminophenyl)-4-[(3-ethyl-1H-indazol-1-yl)methyl]benzamide – Comparative Data Audit


Physicochemical Differentiation: Lipophilicity and Structural Comparison Against the 3-Methyl Analog

This compound can be quantitatively differentiated from its closest commercially available analog, N-(2-Aminophenyl)-4-[(3-methyl-1H-indazol-1-yl)methyl]benzamide (CAS 920314-77-8), on the basis of computed lipophilicity. The 3-ethyl substituent increases the consensus LogP from approximately 4.5 (estimated for the 3-methyl analog) to 5.14 (measured/computed for the 3-ethyl compound) . The molecular weight increases from 356.42 to 370.45 g/mol . These differences are relevant for solubility, permeability, and potential off-target binding profiles.

Physicochemical profiling Lipophilicity Medicinal chemistry

Topological Polar Surface Area (TPSA) Differentiation Relative to the 3-Phenyl Analog

The topological polar surface area (TPSA) of this compound is 72.94 Ų, which is identical to the TPSA of the 3-phenyl analog (CAS 920315-37-3) and the 3-methyl analog because the 3-position substituent does not contribute additional polar atoms . This means that within this sub-series, the TPSA does not differentiate the 3-ethyl compound from its analogs. The sole physicochemical differentiator among these three compounds is lipophilicity (LogP) and molecular weight.

Drug-likeness CNS penetration Physicochemical profiling

Absence of Pharmacological Selectivity Data Prevents Kinase Profiling Differentiation

A search of ChEMBL, BindingDB, PubChem BioAssay, and the patent literature returned no quantitative IC50, Ki, Kd, or EC50 values for this compound against any biological target. In contrast, structurally related N-(2-aminophenyl)benzamide derivatives have been reported as inhibitors of HDACs, CDKs, RET kinase, and other targets [1]. Without experimental potency and selectivity data, no claim can be made that the 3-ethyl substituent confers any advantage in kinase inhibition potency or selectivity relative to the 3-methyl, 3-phenyl, or other analogs.

Kinase inhibition Selectivity profiling Lead optimization

Application Scenarios for N-(2-Aminophenyl)-4-[(3-ethyl-1H-indazol-1-yl)methyl]benzamide Based on Available Evidence


Physicochemical Property-Based Lead Optimization Libraries

Medicinal chemistry teams building focused libraries of N-indazolylbenzamide analogs for systematic structure-activity relationship (SAR) studies may include this compound to explore the effect of increasing lipophilicity at the 3-position from methyl (LogP ~4.5) to ethyl (LogP 5.14) while keeping TPSA constant. This can help deconvolve the contributions of hydrophobicity versus steric bulk to target binding, cellular permeability, and metabolic clearance .

Computational Chemistry Model Building and Validation

Computational chemists developing predictive models for LogP, solubility, or ADME properties of indazole-containing compounds can use this molecule as a validation data point. The experimentally determined LogP of 5.14, combined with its well-defined SMILES and InChIKey, provides a reference for benchmarking in silico prediction algorithms against a moderately lipophilic, drug-like scaffold .

In-House Kinase Selectivity Panel Screening

Research groups with established kinase selectivity panels (e.g., Eurofins KinaseProfiler, DiscoverX KINOMEscan) may procure this compound for broad profiling against 100–400 kinases. Given the complete absence of public selectivity data, the generation of an in-house selectivity fingerprint (S-score, selectivity entropy) would provide the first quantitative differentiation of the 3-ethyl analog from its 3-methyl and 3-phenyl counterparts, potentially revealing novel chemotype-specific kinase interactions .

Quote Request

Request a Quote for N-(2-Aminophenyl)-4-[(3-ethyl-1H-indazol-1-yl)methyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.